molecular formula C14H14Br2N2O6 B6288559 Mal(Br2)-Aca-OSu CAS No. 2389064-41-7

Mal(Br2)-Aca-OSu

Cat. No. B6288559
CAS RN: 2389064-41-7
M. Wt: 466.08 g/mol
InChI Key: XQPDBTBEBDUMLN-UHFFFAOYSA-N
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Description

Mal(Br2)-Aca-OSu is a novel organic compound synthesized from malonic acid, bromine, and acetic acid. It appears to have a wide range of applications in scientific research, including biochemical, physiological, and lab experiments.

Mechanism of Action

The mechanism of action of Mal(Br2)-Aca-OSu is not yet fully understood. However, it is believed that the bromine reacts with the malonic acid to form a brominated malonate, which is then further reacted with acetic acid to form the target compound. The reaction is believed to proceed through a series of nucleophilic substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Mal(Br2)-Aca-OSu are still being investigated. However, preliminary studies have shown that the compound has anti-inflammatory and anti-bacterial properties, as well as the potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using Mal(Br2)-Aca-OSu in lab experiments include its low cost, ease of synthesis, and its ability to be easily stored and handled. However, there are also some limitations to using this compound. For example, the compound is sensitive to light and oxygen, and it is also toxic and should be handled with caution.

Future Directions

Future research on Mal(Br2)-Aca-OSu could focus on further elucidating its mechanism of action and exploring its potential applications in medicine and biotechnology. Additionally, further research could focus on increasing the yield and purity of the compound, as well as exploring the possibility of using the compound as a drug delivery system. Finally, further research could focus on the potential of the compound to be used as an antioxidant, as well as its potential to be used as a food preservative.

Synthesis Methods

Mal(Br2)-Aca-OSu is synthesized from malonic acid, bromine, and acetic acid. The synthesis begins with the preparation of a solution of bromine in acetic acid and malonic acid. The bromine solution is then added to the malonic acid, and the mixture is stirred to form a homogenous solution. The solution is then heated to a temperature of 80-90°C, and the reaction is allowed to proceed for 2-3 hours. After the reaction is complete, the solution is cooled and the product is isolated.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDBTBEBDUMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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